![molecular formula C13H22N2 B189360 N,N-dibutylpyridin-4-amine CAS No. 69008-71-5](/img/structure/B189360.png)
N,N-dibutylpyridin-4-amine
Overview
Description
“N,N-dibutylpyridin-4-amine” is a chemical compound with the molecular formula C13H22N2 . It contains a total of 37 bonds, including 15 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 Pyridine .
Molecular Structure Analysis
“N,N-dibutylpyridin-4-amine” has a molecular weight of 206.327 Da . The structure includes 1 Pyridine and 1 tertiary amine (aromatic). It also contains 6 aromatic bonds and 1 six-membered ring .Scientific Research Applications
Synthesis and Antibiotic Applications : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of the antibiotic premafloxacin, demonstrates the use of similar compounds in antibiotic development (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Catalysis and Polymerization : The study on Group 10 metal aminopyridinato complexes, including synthesis and application as catalysts in aryl-Cl activation and hydrosilane polymerization, illustrates the catalytic potential of nitrogen-containing ligands in organic synthesis and polymerization processes (Deeken et al., 2006).
Photocatalytic Degradation of Organic Compounds : Research on the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds, including pyridine derivatives, over UV-illuminated TiO2 films, shows the relevance of these compounds in environmental applications, such as pollutant degradation (Low, McEvoy, & Matthews, 1991).
Medicinal Chemistry for Alzheimer's Disease : The synthesis and evaluation of N-(4-pyridinyl)-1H-indol-1-amines, particularly N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine), for potential treatment of Alzheimer's disease, underscores the medicinal importance of pyridine derivatives (Klein et al., 1996).
Synthesis of N-Methyl- and N-Alkylamines : A study on the reductive amination process using Co3O4-based catalysts for the synthesis of N-methyl- and N-alkylamines, highlights the importance of these processes in producing life-science molecules and pharmaceuticals (Senthamarai et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N,N-dibutylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-5-11-15(12-6-4-2)13-7-9-14-10-8-13/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJOISQKOAUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400544 | |
Record name | N,N-dibutylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibutylpyridin-4-amine | |
CAS RN |
69008-71-5 | |
Record name | N,N-dibutylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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